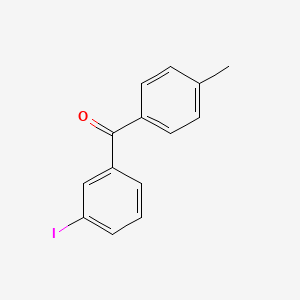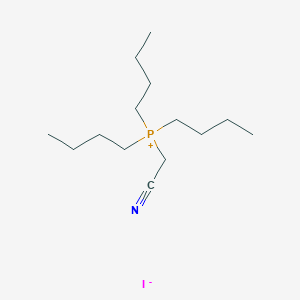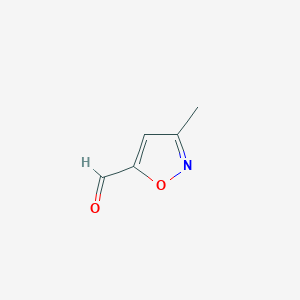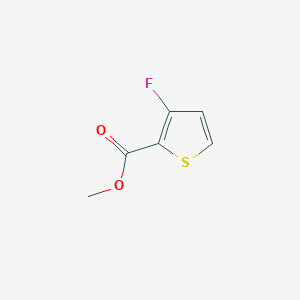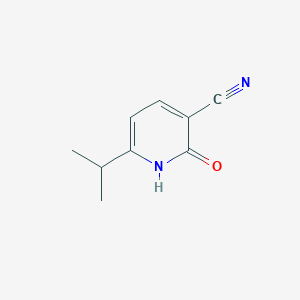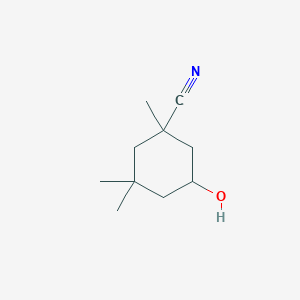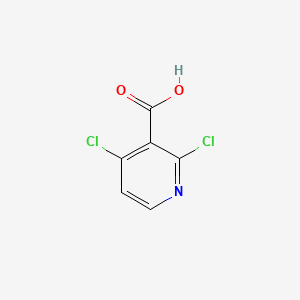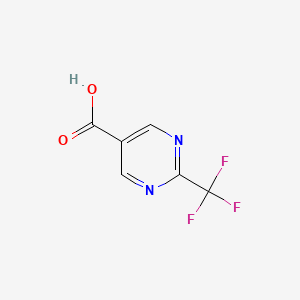![molecular formula C11H12F3N B1311924 3-[3-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 21767-35-1](/img/structure/B1311924.png)
3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound . The IUPAC name for this compound is 3-methyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-[3-(Trifluoromethyl)phenyl]pyrrolidine” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Synthesis and Characterization : The synthesis of [60]fullerene pyrrolidines containing trifluoromethyl groups involves 1,3-dipolar cycloaddition reactions. These compounds, characterized by various spectroscopic methods, display promising optical and electrochemical properties, suggesting potential applications in photovoltaic conversion materials due to their suitable lowest unoccupied molecular orbital (LUMO) levels (Li, Yu, Fang, & Wei, 2012).
Electrochemical and Photovoltaic Applications : Fulleropyrrolidines containing the trifluoromethyl group exhibit good fluorescence and electrochemical properties. Their modified half-wave potentials compared to C60 and suitable LUMO levels indicate potential in photovoltaic applications, particularly as materials for photovoltaic conversion (Li, Yu, Fang, & Wei, 2012).
Pharmaceutical and Biological Research
Anticancer Potential : Trifluoromethyl pyrrole derivatives demonstrate significant anticancer activity. One compound, in particular, showed effectiveness in inhibiting the growth of human lung and breast cancer cells, inducing cell cycle arrest at G1 phase, and triggering apoptosis in A549 cells. This highlights the potential of trifluoromethyl-functionalized phosphonopyrroles as anticancer agents (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).
Antimicrobial Activity : Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues synthesized via the click chemistry approach showed promising in vitro activity against human bacterial pathogens like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger, Fusarium solani, and Penicillium notatum. This suggests their potential as antimicrobial agents (Jha & Atchuta Ramarao, 2017).
Chemical and Industrial Applications
Crop Protection : The trifluoromethyl pyridine ring, when incorporated into molecules, has led to the development of 14 crop protection products, covering a range of applications such as fungicides, herbicides, insecticides, and nematicides. This demonstrates the industrial significance of trifluoromethyl pyridines in agricultural chemistry (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).
High Dielectric Performance Materials : Polynorbornene derivatives synthesized via ring-opening metathesis polymerization (ROMP), containing pyrrolidine moiety and bis(trifluoromethyl)biphenyl side group, exhibit significant dielectric constants, attributed to both the polar group and stereoregular chain structure. This makes them potential materials for thin film capacitors in electronics due to their good dielectric properties and thermal stability (You, Gao, Jin, He, & Xie, 2013).
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDZGBSZJZIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
21767-35-1 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



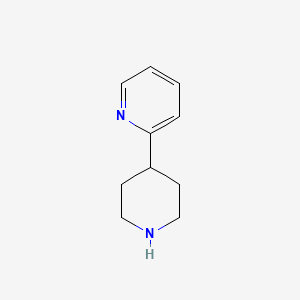
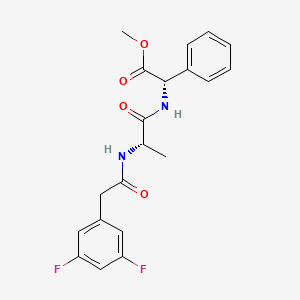
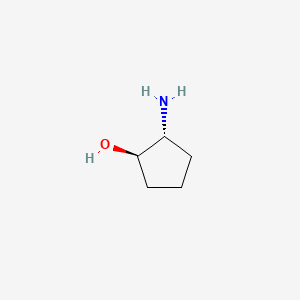
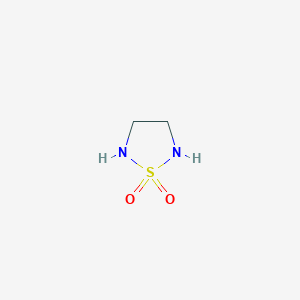
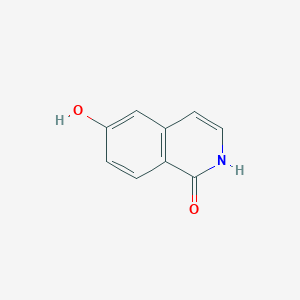
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)
